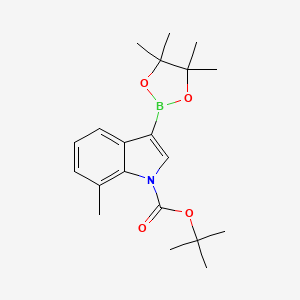![molecular formula C8H3BrF3NOS2 B595885 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol CAS No. 1215206-47-5](/img/structure/B595885.png)
4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NOS2 . It has an average mass of 330.145 Da and a monoisotopic mass of 328.879150 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazole ring substituted with a bromine atom and a trifluoromethoxy group .Physical And Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3, a boiling point of 326.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 63.6±0.3 cm3, a polar surface area of 89 Å2, and a molar volume of 175.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant and Antidepressant Effects
4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol derivatives, particularly benzo[d]thiazol derivatives, have been studied for their potential antidepressant and anticonvulsant effects. For instance, some derivatives displayed significant antidepressant activity in a forced swimming test, outperforming fluoxetine. They also exhibited anticonvulsant effects comparable to phenobarbital or valproate in the maximal electroshock seizure test (Qing‐Hao Jin et al., 2019). Additionally, the synthesis of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines starting from 5-methoxybenzo[d]thiazol-2-amine showed promising anticonvulsant activity in tests with mice (Li-Qiu Zhang et al., 2010).
Antioxidant and Anti-inflammatory Effects
Benzothiazole derivatives, including those with the 4-bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol structure, have shown potential antioxidant and anti-inflammatory properties. For example, benzofused thiazole derivatives were synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, indicating promising therapeutic potential (Dattatraya G. Raut et al., 2020). A study on 5H-benzo[h]thiazolo[2,3-b]quinazolines also demonstrated their antitumor effect on hepatocellular carcinoma, acting through IL-6 downregulation along with oxidative and metabolic stress reduction (Amit K Keshari et al., 2017).
Neuroprotective and Neuropharmacological Properties
Compounds related to 4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol have shown neuroprotective and other neuropharmacological properties. Riluzole, a drug with a similar chemical structure, demonstrated inhibitory effects on glutamatergic transmission, showing anti-nociceptive and anti-allodynic effects in neuropathic pain rat models. It also enhanced GABAergic synaptic transmission, suggesting a mechanism for its action in the spinal dorsal horn (R. Taiji et al., 2021). Another study highlighted riluzole's neuroprotective and palliative effects in a primate model of Parkinson's disease, suggesting its potential role in facilitating dopamine release (A. Benazzouz et al., 1995).
Eigenschaften
IUPAC Name |
4-bromo-6-(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NOS2/c9-4-1-3(14-8(10,11)12)2-5-6(4)13-7(15)16-5/h1-2H,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMOBYLYYWNJBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=S)N2)Br)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682410 |
Source


|
| Record name | 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-(trifluoromethoxy)benzo[d]thiazole-2-thiol | |
CAS RN |
1215206-47-5 |
Source


|
| Record name | 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90682410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Bromoethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595810.png)





![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)



